N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide
Description
N-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide is a synthetic organic compound featuring a pyrrolidinone core (a five-membered lactam ring) substituted with a 4-chlorophenyl group at position 1 and a pivalamide (2,2-dimethylpropanamide) moiety attached via a methylene bridge at position 2.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-16(2,3)15(21)18-9-11-8-14(20)19(10-11)13-6-4-12(17)5-7-13/h4-7,11H,8-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHWVTSIAXJJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by reacting 4-chloroaniline with 2,5-hexanedione in the presence of a catalyst such as α-amylase derived from hog pancreas.
Introduction of the Pivalamide Moiety: The pivalamide group can be introduced through an amide coupling reaction using pivaloyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It can serve as a probe to study biological pathways and interactions due to its structural features.
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities and Differences
| Feature | N-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide | Pyridine-Based Pivalamide Derivatives (e.g., HB180–HB182) |
|---|---|---|
| Core Heterocycle | Pyrrolidinone (5-membered lactam) | Pyridine (6-membered aromatic ring with nitrogen) |
| Pivalamide Attachment | Via methylene bridge at position 3 | Directly attached to pyridine ring (position 3) |
| Halogen Substituents | 4-Chlorophenyl at position 1 | Chloro/iodo at positions 2, 4, or 6 |
| Additional Groups | None specified | Formyl, dimethoxymethyl, or carboxylic acid groups |
Molecular Weight and Pricing
While molecular data for the target compound are unavailable, pyridine-based analogs provide a reference:
| Compound (Catalog Number) | Molecular Formula | Molecular Weight (g/mol) | Price (1 g) |
|---|---|---|---|
| N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (HB180) | C₁₁H₁₂ClIN₂O₂ | 366.58 | $500 |
| 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid (HB181) | C₁₁H₁₂ClIN₂O₃ | 382.58 | $500 |
| N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide (HB182) | C₁₃H₁₈ClIN₂O₃ | 412.65 | $500 |
Note: The target compound’s molecular weight is estimated to be higher (~350–400 g/mol) due to the pyrrolidinone core and substituents. Pricing trends suggest that halogenated pivalamide derivatives are uniformly priced across small-scale orders .
Pharmacological Potential
Pyridine-based pivalamides in the evidence lack reported biological data. However, the 4-chlorophenyl group in the target compound is a common pharmacophore in CNS-active drugs (e.g., antidepressants, anticonvulsants), suggesting possible neurological activity. By contrast, iodine substituents in pyridine analogs (e.g., HB180) could enable radiolabeling for imaging studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
